molecular formula C6H4ClNO B038066 4-Chloronicotinaldehyde CAS No. 114077-82-6

4-Chloronicotinaldehyde

Cat. No. B038066
M. Wt: 141.55 g/mol
InChI Key: DYRMBQRXOMOMNW-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

4-Chloropyridine hydrochloride (15 g, 99.9 mmol) is free-based by stirring in 1000 mL 1:1 saturated NaHCO3/ether for 1 h. The layers are allowed to separate, the aqueous layer is extracted with ether (2×175 mL), and the combined organic layer is dried over MgSO4, filtered, and concentrated to an oil. THF (300 mL) is chilled to −70° C. in a dry flask. N-butyllithium (105.1 mL, 168.2 mmol) is added drop-wise, and the mixture is placed in an ice bath. Diisopropylamine (23.6 mL. 168.4 mmol) in THF (50 mL) is added drop-wise, the yellow solution is stirred for 30 min, and the reaction is cooled to −70° C. The free-based 4-chloropyridine oil (9.55 g, 84.1 mmol) is dissolved in THF (50 mL) and added drop-wise to the chilled yellow solution, that turned dark red after the addition. The reaction is stirred at −70° C. for 2 h. Ethyl formate (13.6 mL, 168.3 mmol) in THF (25 mL) is then added drop-wise to the dark solution at −70° C. After 2 hours, the reaction is warmed to −10° C. and quenched with water (450 mL). The layers are allowed to separate, and the aqueous layer is extracted with ether (3×200 mL). The combined organic layer is dried over MgSO4, filtered, and concentrated in vacuo to an oil. The crude material is chromatographed over 320 g slurry-packed silica eluting with 30% EtOAc/hexane to afford 4-chloropyridine-3-carboxaldehyde (C140) an orange oil which solidified under vacuum to an orange solid (21% yield).
Name
4-Chloropyridine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Name
NaHCO3 ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
105.1 mL
Type
reactant
Reaction Step Three
Quantity
23.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
9.55 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
13.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[C:9]([O-])(O)=[O:10].[Na+].CCOCC.[Li+].CCC[CH2-].C(NC(C)C)(C)C.ClC1C=CN=CC=1.C(OCC)=O>C1COCC1>[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[CH:9]=[O:10] |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
4-Chloropyridine hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Step Two
Name
NaHCO3 ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+].CCOCC
Step Three
Name
Quantity
105.1 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Four
Name
Quantity
23.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
9.55 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
13.6 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the yellow solution is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ether (2×175 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
the mixture is placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled to −70° C
ADDITION
Type
ADDITION
Details
added drop-wise to the chilled yellow solution, that
ADDITION
Type
ADDITION
Details
red after the addition
STIRRING
Type
STIRRING
Details
The reaction is stirred at −70° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is warmed to −10° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (450 mL)
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ether (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 320 g slurry-packed silica eluting with 30% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=NC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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